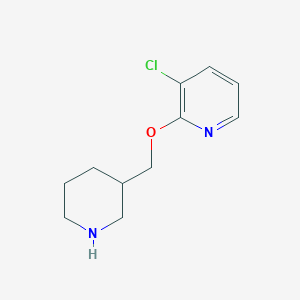![molecular formula C12H14N4O B1491651 1-Éthyl-3-(pyrazin-2-yl)-1,4,6,7-tétrahydropyrano[4,3-c]pyrazole CAS No. 2097969-27-0](/img/structure/B1491651.png)
1-Éthyl-3-(pyrazin-2-yl)-1,4,6,7-tétrahydropyrano[4,3-c]pyrazole
Vue d'ensemble
Description
The compound “1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Applications De Recherche Scientifique
Activités antimicrobiennes et antifongiques
Les dérivés du pyrazole ont montré des propriétés antimicrobiennes et antifongiques prometteuses. Les composés avec certains groupes fonctionnels, tels que le méthyle donneur d'électrons et l'halogène, présentent une activité plus élevée que ceux avec des groupes attracteurs d'électrons comme le nitro et le dinitro .
Propriétés anti-inflammatoires
Certains dérivés du pyrazole sont synthétisés pour l'inhibition sélective de la COX-2, présentant une activité anti-inflammatoire puissante. Cela suggère des applications potentielles dans le développement de médicaments anti-inflammatoires .
Agents antioxydants
Des voies de synthèse multicouches et vertes ont été rapportées pour la synthèse de dérivés de pyrano-pyrazole comme antioxydants. Ces composés pourraient être utilisés dans des thérapies contre les maladies liées au stress oxydatif .
Electrochimioluminescence et détection par luminescence
Des ligands à base de pyrazole ont été utilisés pour synthétiser de nouveaux polymères présentant des propriétés d'électrochimioluminescence. Ces matériaux pourraient être appliqués dans les technologies de détection par luminescence .
Stratégies de synthèse
Le noyau pyrazole peut être synthétisé en utilisant diverses stratégies telles que des approches multicouches et des cycloadditions dipolaires. Cette polyvalence dans les méthodes de synthèse permet une large gamme d'applications dans la recherche chimique .
Inhibition enzymatique
Les dérivés du pyrazole ont été étudiés comme inhibiteurs potentiels pour des enzymes telles que la principale protéase (Mpro) du SARS-CoV-2 et la topoisomérase IV de Staphylococcus aureus. Ceci indique leur utilisation dans le développement de médicaments pour les maladies infectieuses .
Mécanisme D'action
Target of Action
Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazoline derivatives interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with amino acids in the active site of the target enzyme .
Biochemical Pathways
It is known that pyrazoline derivatives can influence a variety of cellular processes, including the production of reactive oxygen species (ros) and lipid peroxidation .
Result of Action
It is known that pyrazoline derivatives can have a variety of effects, including the inhibition of enzyme activity and the induction of oxidative stress .
Analyse Biochimique
Biochemical Properties
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and oxidative stress.
Cellular Effects
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of kinases involved in cell signaling, such as p38MAPK, which plays a role in inflammation and stress responses . Furthermore, this compound may affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases involving dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, the compound’s interaction with kinases and transcription factors can lead to changes in phosphorylation states and gene expression, respectively . These molecular interactions provide insights into the compound’s potential therapeutic mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit high thermal stability and maintain their activity over extended periods . The degradation products of this compound and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity. Animal studies are essential for identifying the threshold effects and establishing safe dosage ranges.
Metabolic Pathways
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its impact on cellular metabolism and energy homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, the compound’s binding to plasma proteins can affect its bioavailability and distribution within the body . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses . Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and chromatin . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic targets.
Propriétés
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMMHNMODPKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


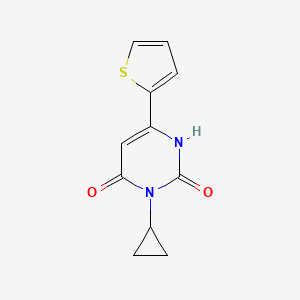

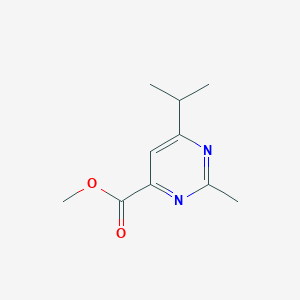
![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)
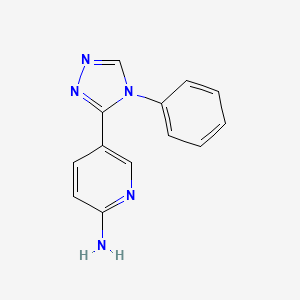
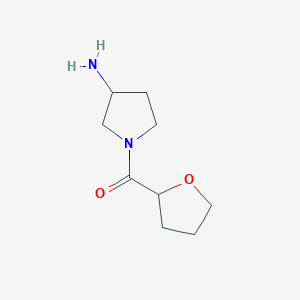
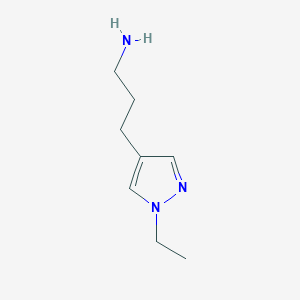

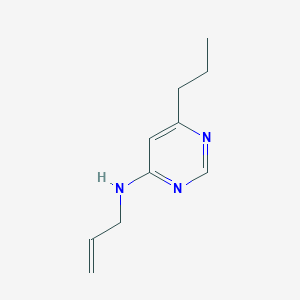
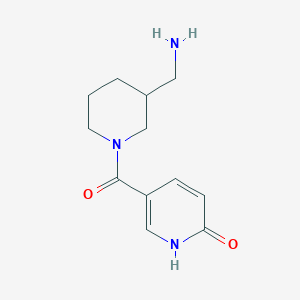
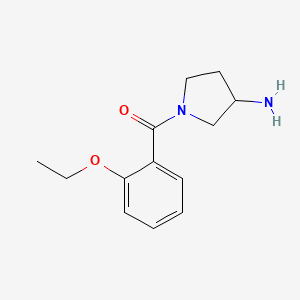
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)
